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Compound of Interest

Compound Name: M1/M2/M4 muscarinic agonist 1

Cat. No.: B1665618

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for a
representative M1/M2/M4 muscarinic agonist, focusing on xanomeline, a well-characterized
compound in this class. It also includes comparative information for ML-007, a more recent
clinical-stage M1/M4 agonist. This document is intended to serve as a resource for researchers
and drug development professionals interested in the therapeutic potential of muscarinic
agonists for neuropsychiatric disorders such as schizophrenia and Alzheimer's disease.

Introduction to M1/M2/M4 Muscarinic Agonists

Muscarinic acetylcholine receptors are G-protein coupled receptors that are widely expressed
throughout the central and peripheral nervous system. They are classified into five subtypes,
M1 through M5. The M1, M3, and M5 subtypes are coupled to Gq proteins and their activation
stimulates phospholipase C (PLC), leading to an increase in intracellular calcium.[1] The M2
and M4 subtypes are coupled to Gi/o proteins, and their activation inhibits adenylyl cyclase,
resulting in a decrease in cyclic AMP (CAMP).[1]

Agonists targeting M1, M2, and M4 receptors have garnered significant interest for their
potential to treat the cognitive and psychotic symptoms of schizophrenia and Alzheimer's
disease. M1 and M4 receptors are highly expressed in brain regions implicated in these
conditions.[2] Xanomeline is a well-studied muscarinic agonist with preferential activity at M1
and M4 receptors.[3][4] More recently, ML-007 has emerged as a clinical-stage M1/M4 agonist
with potentially greater intrinsic activity at these receptors compared to xanomeline.[5]
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Quantitative Preclinical Data

The following tables summarize the in vitro binding affinities and functional potencies of
xanomeline at human muscarinic receptor subtypes. While specific quantitative data for ML-
007 is not publicly available, it is reported to have stronger intrinsic agonist activity at both M1
and M4 receptors compared to xanomeline.[5]

Table 1: Xanomeline Binding Affinity (Ki) at Human Muscarinic Receptors

Receptor Subtype Ki (nM) Reference
M1 42 [6]

M2 8.13 [6]

M3 Not Reported

M4 Not Reported

M5 Not Reported

Note: Ki values can vary depending on the experimental conditions and radioligand used. The
data presented here are representative values from the literature.

Table 2: Xanomeline Functional Potency (EC50/IC50) at Muscarinic Receptors

Receptor Subtype Assay Potency (hM) Reference
Phosphoinositide
) pPEC50 = 7.6 (approx.
M1 Hydrolysis (CHO [3]
25 nM)
cells)
M1 Rabbit Vas Deferens IC50 = 0.006 [4]
M2 Guinea Pig Atria EC50 = 3000 [4]
M3 Not Reported
M4 Not Reported
M5 Not Reported
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Note: EC50 and IC50 values represent the concentration of the agonist required to elicit 50% of
its maximal effect or inhibition, respectively.

Signaling Pathways

Activation of muscarinic receptors initiates distinct downstream signaling cascades depending
on the G-protein to which they couple.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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